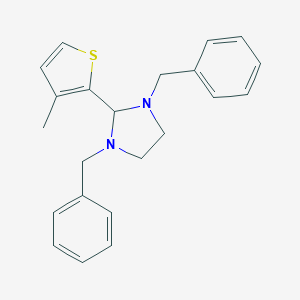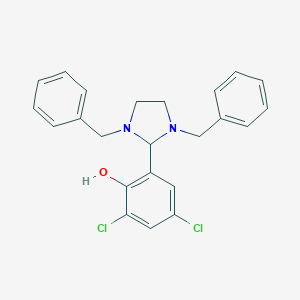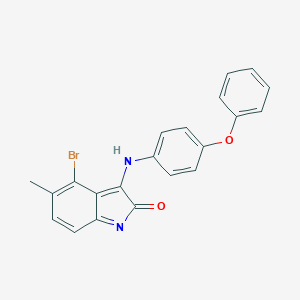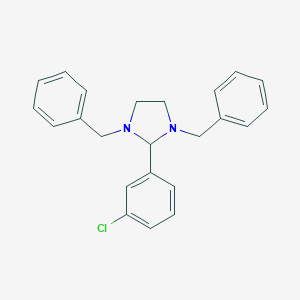![molecular formula C11H8N2OS B392563 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 68217-94-7](/img/structure/B392563.png)
2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuro[3,2-d]pyrimidine is a class of organic compounds that contain a benzofuran fused to a pyrimidine ring . These compounds have been of interest due to their diverse biological potential .
Molecular Structure Analysis
The molecular structure of benzofuro[3,2-d]pyrimidine derivatives is characterized by a benzofuran ring fused to a pyrimidine ring . The specific structure of “2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione” would include a sulfur atom (thione) at the 4 position and a methyl group at the 2 position of the benzofuro[3,2-d]pyrimidine core.Chemical Reactions Analysis
The chemical reactions involving benzofuro[3,2-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the molecule . Without specific information on “2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione”, it’s difficult to provide a detailed analysis of its chemical reactions.科学的研究の応用
Hybrid Catalysts in Synthesis
2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione, as part of the broader pyranopyrimidine family, plays a crucial role in the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research has shown that pyranopyrimidine scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine derivatives, are of significant interest due to their wide range of applications. These compounds are synthesized using various hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, highlighting their importance in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Significance
Pyrimidine derivatives, such as this compound, are notable for their applications as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These derivatives have a range of biological and medicinal applications, demonstrating the versatility and significance of pyrimidine-based compounds in scientific research (Jindal & Kaur, 2021).
Optoelectronic Materials
The incorporation of pyrimidine fragments, including those related to this compound, into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the broad applicability of pyrimidine derivatives in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
作用機序
Mode of Action
It has been used as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes . The compound interacts with its targets to facilitate electron transport, contributing to the high efficiency of these devices .
Biochemical Pathways
It’s known that the compound plays a role in the electron transport process in organic light-emitting diodes
Result of Action
The primary known result of the action of 2-Methyl-benzo[4,5]furo[3,2-d]pyrimidine-4-thiol is its contribution to the high external quantum efficiency of blue phosphorescent organic light-emitting diodes . The compound’s electron-transporting properties help to minimize efficiency roll-off in these devices .
特性
IUPAC Name |
2-methyl-1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-6-12-9-7-4-2-3-5-8(7)14-10(9)11(15)13-6/h2-5H,1H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVAPAZHNKWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)C3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B392480.png)
![1-(Dimethoxymethyl)-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392481.png)
![10,10-dichloro-N-(3-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B392484.png)
![2-bromo-4-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B392485.png)






![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B392493.png)

![3-[({2-bromo-4-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B392502.png)
![1,8-Dibromo-17-(pyridin-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392503.png)
